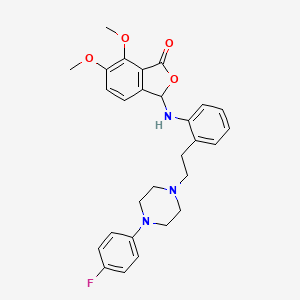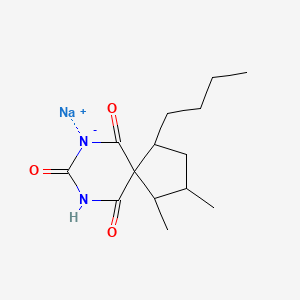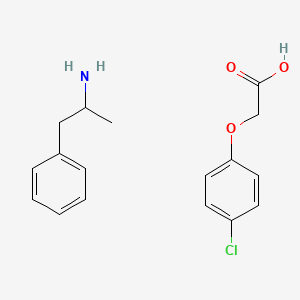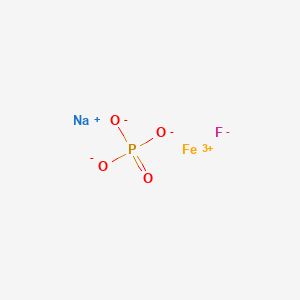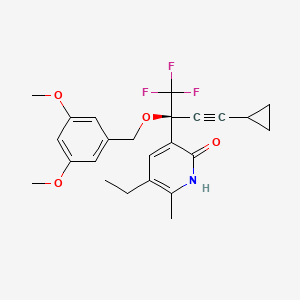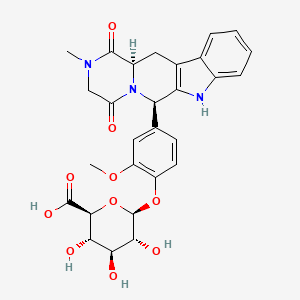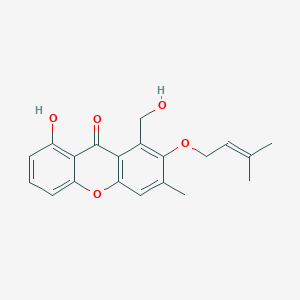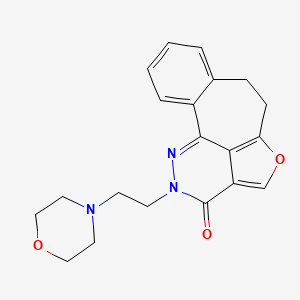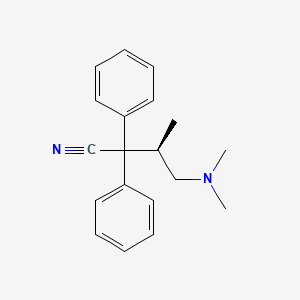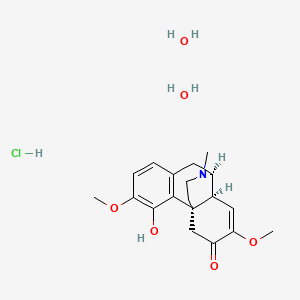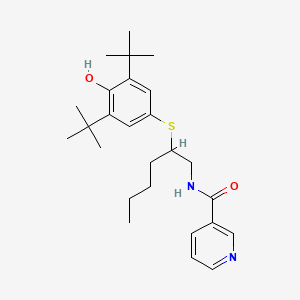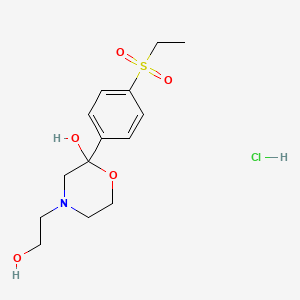
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a phenyl ring, a hydroxyl group, and a morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride typically involves multiple steps. One common method starts with the preparation of the ethylsulfonyl phenyl derivative. This can be achieved by reacting ethylsulfonyl chloride with a phenyl compound under basic conditions. The resulting product is then subjected to further reactions to introduce the hydroxyl and morpholine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the phenyl ring can introduce various functional groups.
科学研究应用
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Phenethylamine: A primary amine with a benzene ring attached to an ethyl group.
Uniqueness
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
104058-19-7 |
|---|---|
分子式 |
C14H22ClNO5S |
分子量 |
351.8 g/mol |
IUPAC 名称 |
2-(4-ethylsulfonylphenyl)-4-(2-hydroxyethyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO5S.ClH/c1-2-21(18,19)13-5-3-12(4-6-13)14(17)11-15(7-9-16)8-10-20-14;/h3-6,16-17H,2,7-11H2,1H3;1H |
InChI 键 |
CFYRPMWGGQFSNM-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


